Cas no 29836-27-9 (Shanziside)

Shanziside is a naturally occurring iridoid glycoside primarily derived from plants such as Lamiophlomis rotata and Gardenia jasminoides. It exhibits notable pharmacological properties, including anti-inflammatory, neuroprotective, and hepatoprotective effects. Structurally characterized by its cyclopentanopyran backbone, Shanziside demonstrates stability and bioavailability, making it a subject of interest in pharmaceutical research. Its mechanism of action involves modulation of oxidative stress pathways and cytokine inhibition, contributing to its therapeutic potential in conditions like cerebral ischemia and liver injury. Analytical methods such as HPLC and LC-MS are commonly employed for its quantification. Shanziside’s dual role in traditional medicine and modern drug development underscores its significance as a bioactive compound.
Shanziside structure
Shanziside structure
Product Name:Shanziside
CAS No:29836-27-9
MF:C16H24O11
MW:392.355166435242
MDL:MFCD20261040
CID:280203
PubChem ID:11948668
Update Time:2025-06-10

Shanziside Chemical and Physical Properties

Names and Identifiers

    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5,7-dihydroxy-7-methyl-,(1S,4aS,5R,7S,7aS)-
    • (1S,4aS,5R,7S,7aS)-1-(β-D-Glucopyranosyloxy)-5,7-dihydroxy-7-meth yl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5,7-dih...
    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5,7-dihydroxy-7-methyl-,(1S,4aS,5R,7S,
    • shanzhiside
    • GLYCINE,THIO-,S-2-ACETAMIDOETHYL ESTER,HYDROBROMIDE
    • S-Glycyl-N-acetylcysteamine hydrobromide
    • Thioglycine S-2-acetamidoethyl ester hydrobromide
    • [ "" ]
    • C17066
    • Q27151400
    • Shanziside
    • DTXSID401318101
    • AKOS032948417
    • CHEMBL518392
    • MS-26550
    • AC-34788
    • CHEBI:80902
    • E87172
    • 1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-5alpha,7alpha-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid
    • (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
    • SCHEMBL306203
    • CS-0032095
    • HY-N4092
    • 29836-27-9
    • (1S,4AS,5R,7S,7as)-5,7-dihydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-1H,4ah,5H,6H,7H,7ah-cyclopenta(c)pyran-4-carboxylate
    • (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta(c)pyran-4-carboxylic acid
    • (1S,4AS,5R,7S,7as)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4ah,5H,6H,7H,7ah-cyclopenta[c]pyran-4-carboxylate
    • DA-67565
    • MDL: MFCD20261040
    • Inchi: 1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1
    • InChI Key: YSIFYNVXJOGADM-KDYWOABDSA-N
    • SMILES: O[C@@]1(C)C[C@H]([C@@H]2C(C(=O)O)=CO[C@H]([C@H]12)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O

Computed Properties

  • Exact Mass: 392.13200
  • Monoisotopic Mass: 392.13186158 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 392.35
  • XLogP3: -2.9
  • Topological Polar Surface Area: 186

Experimental Properties

  • Color/Form: Powder
  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 692.3±55.0 °C at 760 mmHg
  • Flash Point: 251.6±25.0 °C
  • PSA: 186.37000
  • LogP: -3.12430
  • Vapor Pressure: 0.0±4.9 mmHg at 25°C

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(CAS:29836-27-9)Shanziside
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Quantity:5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:47
Price ($):200.0
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Additional information on Shanziside

Latest Research Insights on Shanziside (29836-27-9) in Chemical Biology and Medicine

Shanziside (CAS: 29836-27-9), a bioactive iridoid glycoside derived from traditional Chinese medicinal plants such as Lonicera japonica and Patrinia scabiosaefolia, has garnered significant attention in recent pharmacological studies. This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. The latest research focuses on elucidating its molecular mechanisms, pharmacokinetics, and potential therapeutic applications in chronic diseases.

A 2023 study published in Journal of Ethnopharmacology (DOI: 10.1016/j.jep.2023.116123) demonstrated Shanziside's efficacy in mitigating neuroinflammation via modulation of the NLRP3 inflammasome pathway. Using LPS-induced BV2 microglial cells, researchers observed a dose-dependent reduction in pro-inflammatory cytokines (IL-1β, TNF-α) at concentrations of 10–50 μM. Molecular docking simulations further revealed strong binding affinity (−8.9 kcal/mol) between Shanziside and the NACHT domain of NLRP3, suggesting its potential as a lead compound for neurodegenerative disorder therapeutics.

Pharmacokinetic investigations highlighted in Acta Pharmacologica Sinica (2024) identified 29836-27-9's unique metabolic profile. After oral administration in rat models, Shanziside showed rapid absorption (Tmax: 1.2 h) but poor bioavailability (∼12%) due to extensive phase II metabolism. However, nanoparticle encapsulation using PLGA carriers improved bioavailability to 34.5%, addressing a critical challenge for clinical translation. LC-MS/MS analyses detected three major metabolites (M1-M3) resulting from deglycosylation and sulfation.

In oncology research, Shanziside exhibited synergistic effects with paclitaxel in triple-negative breast cancer (MDA-MB-231 cells). A Nature Communications study (2023) reported 29836-27-9's ability to downregulate PD-L1 expression by 62% through HIF-1α inhibition, potentially overcoming immunotherapy resistance. Flow cytometry analysis showed increased CD8+ T-cell infiltration in xenograft models when combined with anti-PD-1 therapy (p < 0.01).

Ongoing clinical trials (NCT05432830) are evaluating Shanziside's safety profile in Phase I studies for hepatic fibrosis. Preliminary data presented at the 2024 AASLD meeting indicated no grade ≥3 adverse events at doses up to 300 mg/day, with significant reductions in serum ALT (28.7%) and TGF-β1 (41.2%) after 12-week treatment. These findings position 29836-27-9 as a promising multi-target therapeutic agent warranting further development.

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(CAS:29836-27-9)Shanziside
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Purity:99%
Quantity:5mg
Price ($):200.0
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